molecular formula C14H12O4 B1195583 Eleutherol CAS No. 480-00-2

Eleutherol

Cat. No.: B1195583
CAS No.: 480-00-2
M. Wt: 244.24 g/mol
InChI Key: KNLHGXVYZRQSJZ-SSDOTTSWSA-N
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Description

Eleutherol is a naphthoquinone compound isolated from the bulbs of Eleutherine americana, a plant belonging to the Iridaceae family. This compound is known for its antifungal and α-glucosidase inhibitory activities . This compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases due to its bioactive properties.

Mechanism of Action

Target of Action

Eleutherol, a compound found in Eleutherococcus species, primarily targets the adrenal glands and the immune system . It is credited with the anti-fatigue effects of Eleutherococcus . This compound also interacts with antioxidant defense enzymes .

Mode of Action

This compound interacts with its targets through various mechanisms. For instance, it enhances the secretion of β-endorphin from the adrenal medulla and stimulates peripheral opioid receptors, resulting in a decrease of plasma glucose in insulin-dependent diabetic rats . This compound also forms hydrogen interactions with specific amino acids in its target proteins .

Biochemical Pathways

This compound affects several biochemical pathways. It improves stamina by enabling skeletal muscle to better use lipids and spare glycogen, thereby reducing lactic acid buildup and increasing oxygen saturation and blood glucose and free fatty acid availability in situations of heavy exertion . It also inhibits cyclooxygenase expression in the lungs that regulates the production of prostaglandins .

Pharmacokinetics

It is known that these properties play a crucial role in the bioavailability and efficacy of a compound .

Result of Action

This compound exhibits various molecular and cellular effects. It has been shown to have a potent effect against the injury of human umbilical vein endothelial cells (HUVECs) induced by high concentrations of glucose in vitro . It also exhibits anti-glioma activity .

Action Environment

Environmental factors can influence the action of this compound. For instance, diabetes mellitus, a metabolic disorder disease under the long-term interaction of genetic and environmental factors, can be influenced by this compound . Furthermore, the efficacy of this compound can be affected by the individual’s overall health status and the presence of other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eleutherol can be synthesized through the extraction of Eleutherine americana bulbs. The bulbs are typically macerated with ethanol to yield an extract, which is then fractionated using dichloromethane. Further fractionation leads to the isolation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The bulbs of Eleutherine americana are harvested, dried, and ground into a powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified through various chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Eleutherol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction of this compound can yield hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones.

Scientific Research Applications

Eleutherol has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHGXVYZRQSJZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197373
Record name Eleutherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-00-2
Record name Eleutherol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eleutherol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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